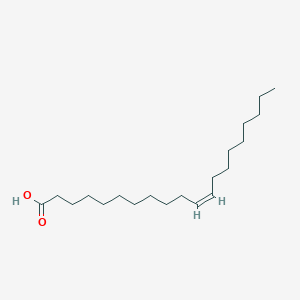
cis-11-Eicosenoic acid
Übersicht
Beschreibung
Cis-11-Eicosenoic acid , also known as c-11-20:1 , is a long-chain monounsaturated fatty acid (LC-MUFA). It contains a cis-olefinic bond and is commonly found in fish lipids and certain plants, including those from the Sapindaceae, Brassicaceae, Limnathaceae, and Cruciferae families . Some pelagic and marine fishes exhibit high levels of LC-MUFAs, particularly c-11-20:1.
Molecular Structure Analysis
The molecular formula of cis-11-Eicosenoic acid is C₂₀H₃₈O₂ . It consists of a 20-carbon chain with one cis double bond located at the 11th carbon position. The IUPAC name for this compound is (Z)-11-eicosenoic acid . Here’s the chemical structure:
Wissenschaftliche Forschungsanwendungen
Asthma Research
Cis-11-Eicosenoic acid, also known as gondoic acid, has been studied in relation to pediatric asthma. It’s speculated that polyunsaturated fatty acids like cis-11-Eicosenoic acid influence asthma via anti or pro-inflammatory mechanisms . The acid has been associated with lung function and airway inflammation in children .
Fatty Acid Biomarker
Cis-11-Eicosenoic acid has been used as a biomarker in the study of plasma fatty acid metabolites. These metabolites can serve as indicators of the ‘mild-asthma’ phenotype and lung function .
Component of Plant Oils and Nuts
Cis-11-Eicosenoic acid is a constituent of various plant oils and nuts, including olive oil . It’s synthesized from oleic acid by the action of Δ9-fatty acid elongase and is a precursor of erucic acid .
Microbial Production
Certain fungi, such as Mortierella chlamydospora CBS 529.75, have been found to produce cis-11-Eicosenoic acid . This discovery opens up possibilities for microbial production of this fatty acid .
Industrial Usage
Cis-11-Eicosenoic acid, which represents 70% of the total fatty acids in jojoba oil, is used in various industries. It’s used in engine lubricating oil, pharmaceutical compounds, and cosmetics .
Medical Supplies and Cosmetics
Cis-11-Eicosenoic acid is beneficial as a raw material for medical supplies and a moisturizing component of cosmetic creams .
Standard for Fatty Acid Identification
Methyl cis-11-eicosenoate, a derivative of cis-11-Eicosenoic acid, has been used as a standard to identify fatty acid peaks .
Zukünftige Richtungen
: Senarath, S., Yoshinaga, K., Nagai, T., Yoshida, A., Beppu, F., Jayasinghe, C., Devadawson, C., & Gotoh, N. (2017). Quantitative Analysis of the Distribution of cis-Eicosenoic Acid Positional Isomers in Marine Fishes from the Indian Ocean. Journal of Oleo Science, 66(2), 187-197. Link : NIST Chemistry WebBook. (2023). cis-11-Eicosenoic acid. Link
Eigenschaften
IUPAC Name |
(Z)-icos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970949 | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gondoic Acid | |
CAS RN |
5561-99-9 | |
| Record name | cis-11-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Eicosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gondoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11-cis-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GONDOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-11-eicosenoic acid?
A1: Cis-11-eicosenoic acid has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.
Q2: How is cis-11-eicosenoic acid characterized spectroscopically?
A2: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly used to identify and quantify cis-11-eicosenoic acid in various samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be employed to determine the position of the double bond and acyl chain positions in triglycerides containing cis-11-eicosenoic acid. []
Q3: Is cis-11-eicosenoic acid stable under different storage conditions?
A3: While specific studies on the stability of pure cis-11-eicosenoic acid under various conditions are limited in the provided research, it is known that unsaturated fatty acids, in general, are susceptible to oxidation. [, ] Factors like temperature, light exposure, and the presence of antioxidants can influence stability.
Q4: Are there specific applications where the stability of cis-11-eicosenoic acid is crucial?
A4: The stability of cis-11-eicosenoic acid is essential in applications like food preservation and the formulation of cosmetics and pharmaceuticals. [, , ] Degradation due to oxidation can lead to undesirable changes in product quality, such as rancidity in oils or reduced efficacy in formulations.
Q5: What is the significance of cis-11-eicosenoic acid in natural rubber latex?
A5: Research suggests that lipids, including cis-11-eicosenoic acid, present in natural rubber latex contribute to its mechanical stability. The hydrolysis of long-chain fatty acids like cis-11-eicosenoic acid during storage is believed to enhance the mechanical stability time of the latex. []
Q6: How does cis-11-eicosenoic acid contribute to the properties of certain seed oils?
A6: Cis-11-eicosenoic acid, along with other fatty acids, contributes to the physicochemical properties of seed oils, influencing characteristics like viscosity, melting point, and oxidative stability. [, ] These properties determine the suitability of the oil for various applications, including edible oil production, biodiesel feedstock, and cosmetic formulations.
Q7: What is known about the antibacterial properties of cis-11-eicosenoic acid?
A7: While cis-11-eicosenoic acid itself has not been extensively studied for its antibacterial properties, research suggests that certain unsaturated fatty acids, particularly those found in the seed oil of Prunus japonica, including linoleic acid (which is structurally similar to cis-11-eicosenoic acid), exhibit anti-acne and antimicrobial properties. []
Q8: How is the content of cis-11-eicosenoic acid determined in various samples?
A8: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique to identify and quantify cis-11-eicosenoic acid in samples like seed oils, latex, and biological tissues. [, , , , , , , , , , , , , , , ] The fatty acid composition is typically analyzed after converting them to their corresponding methyl esters (FAMEs) for enhanced volatility during GC analysis. [, , , , , , , , , , , , , , , ]
Q9: Are there any specific considerations for the analytical method validation of cis-11-eicosenoic acid?
A9: Validation of analytical methods for cis-11-eicosenoic acid analysis should adhere to established guidelines for accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, ensuring reliable and reproducible results. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


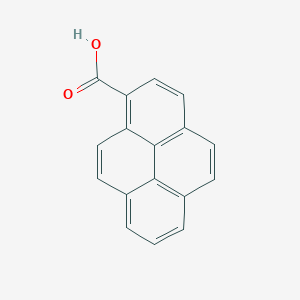

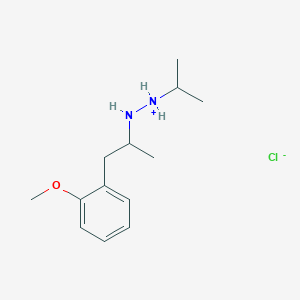
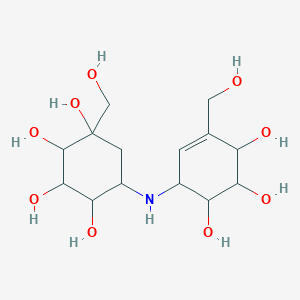
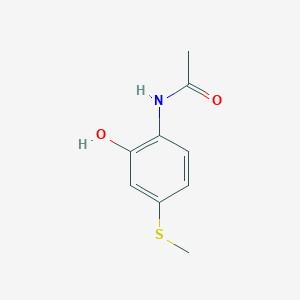
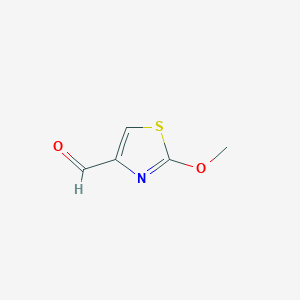
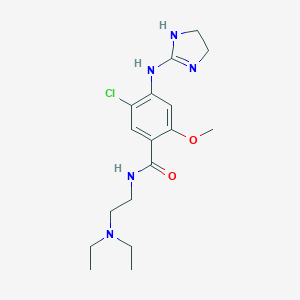

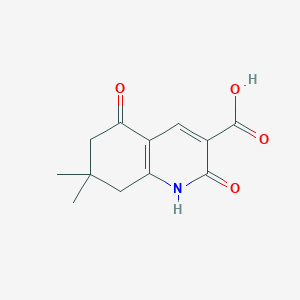

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

